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Compound of Interest

Compound Name: Methyl 4-piperidineacetate

Cat. No.: B067877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-piperidineacetate is a heterocyclic organic compound with the molecular formula

C₈H₁₅NO₂.[1][2] As a derivative of piperidine, a saturated six-membered heterocycle containing

a nitrogen atom, this compound and its analogues are significant building blocks in medicinal

chemistry. They are utilized in the synthesis of a wide range of pharmaceutical agents,

particularly those targeting the central nervous system, such as anticonvulsants, antiepileptics,

and sedatives.[3] The presence of both a secondary amine within the piperidine ring and a

methyl ester functionality provides versatile points for chemical modification, making it a

valuable intermediate in drug discovery and development.

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 4-
piperidineacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). While publicly available experimental spectra for this specific

compound are limited, this document will leverage established principles of spectroscopy and

data from analogous structures to provide a robust interpretation of its key spectral features.

This approach offers a foundational understanding for researchers working with this and related

piperidine derivatives.

Molecular Structure and Spectroscopic Overview
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The structural features of Methyl 4-piperidineacetate are key to understanding its

spectroscopic output. The molecule consists of a piperidine ring substituted at the 4-position

with an acetic acid methyl ester group. The numbering of the carbon and hydrogen atoms is

crucial for the assignment of NMR signals.

Caption: Structure of Methyl 4-piperidineacetate with atom numbering.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule,

including their chemical environment and proximity to other hydrogen atoms. The expected ¹H

NMR spectrum of Methyl 4-piperidineacetate would be complex due to the conformational

flexibility of the piperidine ring and the diastereotopic nature of the methylene protons.

Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-piperidineacetate in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Referencing: Use the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS) to reference the chemical shift scale to 0 ppm.

Predicted ¹H NMR Data and Interpretation:
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Protons
Predicted
Chemical Shift
(ppm)

Multiplicity Integration
Coupling
Constants (Hz)

-NH (piperidine) 1.5 - 2.5 Broad singlet 1H -

-OCH₃ (methyl

ester)
~3.6 - 3.7 Singlet 3H -

-CH₂- (acetate) ~2.2 - 2.3 Doublet 2H J ≈ 6-7

-CH- (piperidine,

C4)
~1.8 - 2.0 Multiplet 1H -

-CH₂-

(piperidine, C2,

C6)

2.9 - 3.1 (axial)

2.4 - 2.6

(equatorial)

Multiplet 4H -

-CH₂-

(piperidine, C3,

C5)

1.6 - 1.8 (axial)

1.1 - 1.3

(equatorial)

Multiplet 4H -

Interpretation:

-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.6-3.7 ppm, characteristic of the

three equivalent protons of the methyl ester group.

-CH₂- (Acetate): The two protons of the methylene group adjacent to the carbonyl will appear

as a doublet in the range of 2.2-2.3 ppm, split by the neighboring methine proton at C4.

Piperidine Ring Protons: The signals for the piperidine ring protons are more complex. The

protons at C2 and C6, being adjacent to the nitrogen atom, will be the most downfield of the

ring protons. The protons at C3 and C5 will be more upfield. Due to the chair conformation of

the piperidine ring, axial and equatorial protons will have different chemical shifts and

coupling constants. The methine proton at C4 will be a complex multiplet due to coupling

with the adjacent methylene protons of the acetate group and the piperidine ring.

-NH Proton: The proton on the nitrogen will likely appear as a broad singlet that can

exchange with trace amounts of water in the solvent, which can affect its chemical shift and
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appearance.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in Methyl 4-piperidineacetate will give rise to a distinct signal.

Experimental Protocol:
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer

equipped for ¹³C detection.

Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum

to single lines for each carbon.

Referencing: The solvent peak is used to reference the spectrum.

Predicted ¹³C NMR Data and Interpretation:
Carbon Atom Predicted Chemical Shift (ppm)

C=O (ester carbonyl) ~172 - 174

-OCH₃ (methyl ester) ~51 - 52

-CH₂- (piperidine, C2, C6) ~45 - 47

-CH₂- (acetate) ~40 - 42

-CH- (piperidine, C4) ~35 - 37

-CH₂- (piperidine, C3, C5) ~30 - 32

Interpretation:

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded and

will appear at the downfield end of the spectrum, typically in the range of 172-174 ppm.[4]
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-OCH₃ (Methyl Ester): The carbon of the methyl ester group will appear around 51-52 ppm.

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region

of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield

of the ring carbons. The C4 carbon, being a methine, will have a different chemical shift than

the methylene carbons at C3 and C5.

-CH₂- (Acetate): The methylene carbon of the acetate group will also appear in the aliphatic

region.

¹³C NMR Workflow

Dissolve in
Deuterated Solvent

Acquire Proton-Decoupled
Spectrum

Fourier Transform
and Phasing

Assign Chemical Shifts
to Carbon Atoms

Click to download full resolution via product page

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:
Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates

(e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be analyzed

as a KBr pellet or as a nujol mull.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:
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Functional Group
Characteristic Absorption
(cm⁻¹)

Intensity

N-H Stretch (secondary amine) ~3300 - 3500 Medium, broad

C-H Stretch (aliphatic) ~2850 - 3000 Strong

C=O Stretch (ester) ~1735 - 1750 Strong

C-O Stretch (ester) ~1150 - 1250 Strong

N-H Bend (secondary amine) ~1550 - 1650 Medium

C-N Stretch (amine) ~1020 - 1250 Medium

Interpretation:

N-H Stretch: A medium, broad absorption band in the region of 3300-3500 cm⁻¹ is

characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H

stretching vibrations of the aliphatic CH₂ and CH groups.

C=O Stretch: A very strong and sharp absorption band around 1735-1750 cm⁻¹ is a key

diagnostic peak for the carbonyl group of the methyl ester.

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching

vibration of the ester group.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a molecule.

Experimental Protocol:
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).
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Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) can be used.

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their m/z ratio.

Predicted Mass Spectrum Data and Interpretation:
Molecular Ion (M⁺): The molecular weight of Methyl 4-piperidineacetate is 157.21 g/mol .[1]

In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157.

Under softer ionization conditions like ESI, the protonated molecule [M+H]⁺ would be

observed at m/z = 158.

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural

information. Common fragmentation pathways for piperidine derivatives involve alpha-

cleavage adjacent to the nitrogen atom. For Methyl 4-piperidineacetate, key fragments

could include:

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 126.

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 98.

Cleavage of the piperidine ring.

[C₈H₁₅NO₂]⁺˙
m/z = 157

[M - OCH₃]⁺
m/z = 126

- •OCH₃

[M - COOCH₃]⁺
m/z = 98

- •COOCH₃

Piperidine Ring
Fragments

Ring Cleavage

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation of Methyl 4-piperidineacetate.

Conclusion
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The spectroscopic characterization of Methyl 4-piperidineacetate is essential for confirming

its identity and purity, which is of paramount importance in its application as a pharmaceutical

intermediate. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR,

and MS data for this compound. By understanding these characteristic spectral features,

researchers and drug development professionals can confidently identify and utilize Methyl 4-
piperidineacetate in their synthetic endeavors. The provided protocols and interpretations

serve as a valuable resource for the analysis of this and structurally related piperidine

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 168986-49-0 | 4-Piperidine acetic acid methyl ester - Synblock [synblock.com]

2. 10-040200 - 4-piperidine-acetic-acid-methyl-ester | 168986… [cymitquimica.com]

3. Methyl 4-piperidineacetate | 168986-49-0 [chemicalbook.com]

4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax
[openstax.org]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Methyl 4-piperidineacetate]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b067877#spectroscopic-data-for-methyl-4-
piperidineacetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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